tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a difluoroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring One common approach is the cyclization of amino alcohols under acidic conditions to form the azetidine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The difluoroethyl group can be reduced to form a difluoroethylamine derivative.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of difluoroethylamine derivatives.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its difluoroethyl group can mimic certain biological motifs, making it useful in probing biological systems.
Medicine: In the medical field, this compound has potential applications in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary depending on the biological system or application.
Comparison with Similar Compounds
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate
Tert-butyl (3S)-3-((2,2-difluoroethyl)amino)pyrrolidine-1-carboxylate
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate stands out due to its specific structural features, such as the azetidine ring and the difluoroethyl group
Properties
CAS No. |
2229296-12-0 |
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Molecular Formula |
C10H18F2N2O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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